(-)-Butyl glycidyl ether
Overview
Description
(-)-Butyl glycidyl ether: is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of an epoxide group and a butyl group attached to the glycidyl moiety. This compound is known for its versatility and is widely used in various industrial applications, including as a reactive diluent in epoxy resins and as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epichlorohydrin Route: One common method for preparing (-)-Butyl glycidyl ether involves the reaction of epichlorohydrin with butanol in the presence of a base catalyst.
Solvent-Free Synthesis: Another method involves the use of a solid base and a phase transfer catalyst to react a fatty alcohol (such as butanol) with epichlorohydrin.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the epichlorohydrin route. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Butyl glycidyl ether can undergo oxidation reactions, typically involving the epoxide ring opening to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide group to an alcohol, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and acids are used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Amines, thiols, and ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Polymer Chemistry: (-)-Butyl glycidyl ether is used as a monomer or comonomer in the synthesis of various polymers, including poly(glycidyl ether) brushes and poly(glycidyl methacrylate)s.
Reactive Diluents: It is used as a reactive diluent in epoxy resin formulations to improve processing and mechanical properties.
Biology and Medicine:
Drug Synthesis: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral epoxide intermediates.
Biocompatible Materials: Research is ongoing into the use of this compound in the development of biocompatible materials for medical applications.
Industry:
Mechanism of Action
Epoxide Ring Opening: The primary mechanism of action for (-)-Butyl glycidyl ether involves the opening of the epoxide ring. This can occur through nucleophilic attack by various nucleophiles, leading to the formation of different products depending on the nucleophile used .
Molecular Targets and Pathways:
Nucleophilic Attack: The epoxide group is highly electrophilic and can be targeted by nucleophiles such as amines, thiols, and acids.
Polymerization: In polymer chemistry, the epoxide group can undergo ring-opening polymerization to form polyethers.
Comparison with Similar Compounds
Allyl glycidyl ether: Similar in structure but contains an allyl group instead of a butyl group.
Benzyl glycidyl ether: Contains a benzyl group and is used in the synthesis of more complex molecules and polymers.
Glycidyl methacrylate: Contains a methacrylate group and is widely used in the production of polymer coatings and adhesives.
Uniqueness:
Reactivity: (-)-Butyl glycidyl ether is unique in its balance of reactivity and stability, making it suitable for a wide range of applications.
Environmental Impact: The solvent-free synthesis method offers a more environmentally friendly alternative to traditional methods.
Properties
IUPAC Name |
(2S)-2-(butoxymethyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUQLAYJZDEMOT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC[C@@H]1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130232-96-1 | |
Record name | Butyl glycidyl ether, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTYL GLYCIDYL ETHER, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611XQJ793X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.